![molecular formula C20H22ClFN2O3S2 B5023450 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in treating cystic fibrosis.
Wirkmechanismus
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide works by binding to a specific site on the CFTR protein, known as the CFTR inhibitor binding site (IBS). This binding prevents the opening of the CFTR channel, which in turn reduces the movement of salt and water in and out of cells. By reducing the movement of salt and water, this compound helps to reduce the buildup of thick, sticky mucus in the lungs and other organs that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the function of the CFTR protein in both in vitro and in vivo studies. In vitro studies have shown that this compound can effectively inhibit the function of both wild-type and mutant CFTR proteins, making it a promising therapeutic option for patients with cystic fibrosis. In vivo studies have shown that this compound can help to reduce the buildup of thick, sticky mucus in the lungs of mice with cystic fibrosis, leading to improved lung function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is its specificity for the CFTR protein, which makes it a promising therapeutic option for patients with cystic fibrosis. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, this compound has been shown to have off-target effects on other ion channels, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide research include identifying more potent analogs of the compound that can achieve therapeutic concentrations in vivo, as well as exploring its use in combination with other cystic fibrosis therapies. Additionally, further studies are needed to fully understand the off-target effects of this compound on other ion channels, and to develop strategies to mitigate these effects. Finally, research is needed to explore the potential use of this compound in treating other diseases that involve dysfunction of ion channels, such as hypertension and epilepsy.
Synthesemethoden
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is synthesized through a multistep process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form 2-chloro-6-fluorobenzyl thiol. This intermediate is then reacted with N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic use in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting CFTR, this compound can help to reduce the buildup of thick, sticky mucus in the lungs and other organs that is characteristic of cystic fibrosis.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S2/c21-18-5-4-6-19(22)17(18)13-28-14-20(25)23-15-7-9-16(10-8-15)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPKESQIYLLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.